Bis(phenylmercury) dodecenylsuccinate
Description
Historical Trajectories in Organomercury Compound Investigations
The investigation of organomercury compounds dates back to the 19th century, with early work laying the foundation for a class of chemicals that would find diverse, albeit controversial, applications. The development of organomercurials was initially driven by the quest for compounds with potent biological activity. In 1914, a significant milestone was the first use of an organic mercury compound to control wheat smut, heralding the era of organic fungicides. ebiochemical.com This discovery spurred further research, and by the mid-20th century, a variety of organomercury compounds had been synthesized and were in use.
The fungicidal properties of these compounds were a primary focus of research and development. ucpress.edu Organomercurials were found to be effective against a wide spectrum of fungal pathogens, leading to their widespread adoption in agriculture for seed dressing and in industrial applications as preservatives for materials like paint and wood. ebiochemical.comucpress.edu The period from the 1940s to the 1960s saw a rapid expansion in the development of various organic fungicides, including organomercury derivatives. ebiochemical.com However, growing awareness of the toxicity of mercury and its compounds led to a gradual phasing out of many of these applications in the latter half of the 20th century. ebiochemical.com
Contextualization within Phenylmercury (B1218190) Chemistry
Bis(phenylmercury) dodecenylsuccinate belongs to the phenylmercury group of organometallic compounds. Phenylmercury compounds are characterized by the presence of a phenyl group directly bonded to a mercury atom. This structural feature imparts specific chemical and physical properties that have been exploited in various industrial applications.
Historically, phenylmercury compounds have been utilized for their potent antiseptic and antifungal properties. zeromercury.org Beyond their use as biocides, phenylmercury derivatives also found application as catalysts in certain chemical reactions. zeromercury.org For instance, they have been employed to catalyze the formation of polyurethanes. zeromercury.org The reactivity of the phenyl-mercury bond allows these compounds to participate in various chemical transformations, making them a subject of interest in synthetic chemistry. The study of this compound is, therefore, a specific inquiry within this larger and historically significant area of phenylmercury chemistry.
Detailed Research Findings
The available research on this compound has primarily focused on its application as a fungicide and as a catalyst in polymerization reactions.
Physicochemical Properties
This compound is a solid substance with the following identified physical and chemical characteristics:
| Property | Value | Source |
| Molecular Formula | C28H36Hg2O4 | chembk.com |
| Molar Mass | 837.77 g/mol | chembk.com |
| Appearance | Colorless or yellowish crystal | chembk.com |
| Melting Point | Approximately 160-165 °C | chembk.com |
| Solubility | Soluble in some organic solvents, such as ether, chloroform, and benzene (B151609). | chembk.com |
| Stability | Relatively stable at room temperature, but may decompose under ultraviolet radiation and strong oxidants. | chembk.com |
Applications in Catalysis
Research has demonstrated the utility of this compound as a catalyst, particularly in the formation of polyurethanes. A United States patent from 1968 details its use in preparing polyurethane sealants. google.com The study highlighted that this specific mercury compound, when used as a catalyst, initially retards the reaction before promoting a rapid cure to a fully formed product. google.com
The following table, adapted from the patent data, provides a qualitative comparison of this compound with other catalysts in a polyurethane sealant formulation. The "tack-free time" is an indicator of the curing speed.
| Catalyst | Tack-Free Time (hours) | Observations | Source |
| This compound | 24 | Provided a fully-cured product in a short period after an initial delay. | google.com |
| Mercury Acetate (B1210297) | > 72 | Did not provide comparable results to the patented compound. | google.com |
| Lead Naphthenate | 18 | - | google.com |
| Dibutyltin Dilaurate | 4 | - | google.com |
This catalytic behavior, characterized by a delayed onset of curing, was considered advantageous for certain applications where a longer working time is required before the material solidifies. google.com
Fungicidal Properties
Structure
2D Structure
Properties
CAS No. |
27236-65-3 |
|---|---|
Molecular Formula |
C28H36Hg2O4 |
Molecular Weight |
837.8 g/mol |
IUPAC Name |
[(E)-2-[2-oxo-2-(phenylmercuriooxy)ethyl]tetradec-6-enoyl]oxy-phenylmercury |
InChI |
InChI=1S/C16H28O4.2C6H5.2Hg/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;2*1-2-4-6-5-3-1;;/h8-9,14H,2-7,10-13H2,1H3,(H,17,18)(H,19,20);2*1-5H;;/q;;;2*+1/p-2/b9-8+;;;; |
InChI Key |
KQWJRKDZPFQKFW-HUMMXKGPSA-L |
SMILES |
CCCCCCCC=CCCCC(CC(=O)O[Hg]C1=CC=CC=C1)C(=O)O[Hg]C2=CC=CC=C2 |
Isomeric SMILES |
CCCCCCC/C=C/CCCC(CC(=O)O[Hg]C1=CC=CC=C1)C(=O)O[Hg]C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCC=CCCCC(CC(=O)O[Hg]C1=CC=CC=C1)C(=O)O[Hg]C2=CC=CC=C2 |
Other CAS No. |
27236-65-3 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformation Studies
Established Reaction Pathways for Compound Preparation
The synthesis of bis(phenylmercury) dodecenylsuccinate, an organomercury compound, is not explicitly detailed in readily available scientific literature. However, based on the principles of organomercury chemistry, a plausible synthetic route involves the reaction of a phenylmercuric salt with dodecenylsuccinic acid or its anhydride (B1165640).
Precursor Compounds and Reaction Conditions
The likely precursors for the synthesis of this compound are a phenylmercuric compound and a dodecenylsuccinic species.
Phenylmercuric Precursors: Phenylmercuric acetate (B1210297) (PMA) and phenylmercuric hydroxide (B78521) are common starting materials in the synthesis of other phenylmercury (B1218190) derivatives. organic-chemistry.orgnih.gov Phenylmercuric acetate can be synthesized by heating mercuric acetate with benzene (B151609). slideshare.net
Dodecenylsuccinic Precursors: Dodecenylsuccinic acid or its corresponding anhydride are the likely sources of the dodecenylsuccinate moiety. researchgate.netnih.gov Dodecenylsuccinic anhydride exists as a mixture of isomers and is used as a cross-linking agent and hardener for resins. nih.gov Dicarboxylic acids, in general, are versatile starting materials in organic synthesis and can be converted to more reactive intermediates like acid chlorides or anhydrides. rsc.org
The reaction would likely be carried out in a suitable organic solvent. The specific conditions, such as temperature and reaction time, would need to be optimized to ensure the formation of the desired product. The synthesis of other organomercury compounds, like diphenylmercury (B1670734), has been achieved using various methods, including the reaction of phenylmagnesium bromide with mercuric chloride. wikipedia.org
| Precursor Class | Example Compound | Role in Synthesis |
| Phenylmercuric Compound | Phenylmercuric Acetate | Source of the phenylmercury group |
| Phenylmercuric Compound | Phenylmercuric Hydroxide | Source of the phenylmercury group |
| Dicarboxylic Acid/Anhydride | Dodecenylsuccinic Anhydride | Source of the dodecenylsuccinate backbone |
| Dicarboxylic Acid/Anhydride | Dodecenylsuccinic Acid | Source of the dodecenylsuccinate backbone |
Proposed Mechanistic Aspects of Synthesis
Two primary mechanistic pathways can be proposed for the formation of this compound:
Salt Formation: A straightforward acid-base reaction between two equivalents of a phenylmercuric base, such as phenylmercuric hydroxide, and one equivalent of dodecenylsuccinic acid would yield the bis(phenylmercury) salt. This type of reaction is common for the formation of metal carboxylates.
Reaction with Anhydride: The reaction could also proceed through the ring-opening of dodecenylsuccinic anhydride by a phenylmercuric nucleophile. Acid anhydrides react with various nucleophiles, leading to the formation of esters and amides. libretexts.orgopenstax.org In this case, the phenylmercuric species would act as the nucleophile, attacking one of the carbonyl carbons of the anhydride. A subsequent reaction would lead to the formation of the second phenylmercury ester linkage.
Another possibility involves the mercuration of the double bond in the dodecenyl group. The addition of mercuric salts to alkenes, a reaction known as oxymercuration, is a well-established process in organic chemistry. wikipedia.org This reaction proceeds through a cyclic mercurinium ion intermediate. youtube.com It is conceivable that a phenylmercuric species could add across the double bond of dodecenylsuccinic acid, followed by esterification of the carboxylic acid groups.
Studies on the Stability and Reactivity of Mercury-Carbon Bonds
The mercury-carbon (Hg-C) bond in organomercury compounds is generally considered to be relatively stable, particularly in arylmercury compounds. slideshare.net This stability is attributed to the low polarity of the Hg-C bond. wikipedia.org However, the bond is sensitive to light and can be cleaved under certain conditions. slideshare.net
The stability of phenylmercury salts can be influenced by environmental factors. For instance, aqueous solutions of phenylmercury salts have shown instability, which is accelerated in the presence of chloride ions. libretexts.org The degradation of these compounds can be reduced when stored under an inert atmosphere like nitrogen. libretexts.org In biological systems, the metabolism of phenylmercury compounds can occur, leading to the cleavage of the Hg-C bond and the release of inorganic mercury. nih.gov This process is thought to involve the hydroxylation of the phenyl ring, forming an unstable intermediate that decomposes. nih.gov
The reactivity of the Hg-C bond allows for its participation in various chemical transformations. Organomercury compounds are versatile intermediates in organic synthesis. wikipedia.org For example, the Hg-C bond can be cleaved by halogens to produce organic halides. wikipedia.org They also participate in transmetalation reactions with other metals. wikipedia.org
Exploration of Derivatization and Analogous Compounds
The carboxylic ester linkages are potential sites for derivatization. Hydrolysis of these esters would regenerate the dicarboxylic acid and the corresponding phenylmercuric species. Transesterification with different alcohols could yield new ester derivatives.
The synthesis of analogous compounds could be achieved by varying either the dicarboxylic acid or the organomercury component.
Varying the Dicarboxylic Acid: A wide range of dicarboxylic acids could potentially be used in place of dodecenylsuccinic acid to create a library of bis(phenylmercury) dicarboxylates. rsc.org Both saturated and unsaturated dicarboxylic acids could be employed. libretexts.org The synthesis of dicarboxylic acid derivatives of bis(pyrazol-1-yl)alkanes has been explored for creating building blocks for metal-organic frameworks. nih.gov
Varying the Organomercury Moiety: Instead of a phenyl group, other aryl or alkyl groups could be attached to the mercury atom. The synthesis of various organomercury compounds, such as dialkyl and diaryl mercury compounds, is well-documented. wikipedia.orggoogle.com
Catalytic Efficacy and Mechanistic Elucidation in Chemical Reactions
Catalytic Roles in Organic Synthesis
While direct research on the catalytic applications of Bis(phenylmercury) dodecenylsuccinate in specific organic reactions like esterification, condensation, and cyanation is not extensively available in the public domain, the reactivity of related organomercury compounds can offer general insights into its potential catalytic functions.
Specific studies detailing the role of this compound in esterification are scarce. However, the broader class of organometallic compounds, including mercury-based compounds, has been explored in esterification reactions. The fundamental mechanism for acid-catalyzed esterification is the Fischer-Speier esterification. mdpi.comyoutube.com This reaction involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol. youtube.com The subsequent elimination of water yields the ester. youtube.com
Metal-based catalysts, including those with Lewis acid character, can facilitate this process. mdpi.comnih.gov They can coordinate to the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. mdpi.com For instance, catalysts based on metals like titanium, zinc, and tin have been studied for their effectiveness in esterification. mdpi.comnih.gov While phenylmercuric acetate (B1210297) is known as a starting material for other phenylmercury (B1218190) compounds, its direct catalytic role in esterification is not a primary application. nih.gov
There is a lack of specific research identifying this compound as a catalyst for condensation reactions. Generally, condensation reactions, such as the Knoevenagel condensation, involve the formation of a carbon-carbon double bond and are catalyzed by bases or Lewis acids. researchgate.net The reaction mechanism typically involves the deprotonation of an active methylene (B1212753) compound by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl group of an aldehyde or ketone. researchgate.net Subsequent dehydration leads to the final product. researchgate.net Environmentally benign methods, sometimes performed in water without a catalyst, have also been developed for specific condensation reactions. researchgate.net
No specific studies have been found that document the use of this compound as a catalyst in cyanation reactions. Cyanation reactions, which introduce a cyanide group into a molecule, are crucial in organic synthesis as nitriles are versatile intermediates. researchgate.netsnnu.edu.cnrsc.org These reactions can be mediated by various transition metals like palladium, copper, and nickel. researchgate.net The methods often involve the use of cyanide sources such as potassium cyanide, sodium cyanide, or trimethylsilyl (B98337) cyanide. nih.govscispace.com The development of photoredox catalysis has provided milder conditions for direct C-H cyanation of arenes. scispace.com While organometallic chemistry acknowledges the ability of transition metals to cleave C-CN bonds, the direct catalytic role of organomercury compounds in facilitating cyanation is not a widely reported application. snnu.edu.cn
Application as a Catalyst in Polymer Chemistry
The most clearly defined catalytic role for this compound is in the field of polymer chemistry, specifically in the production of polyurethanes.
This compound has been identified as an effective delayed-action catalyst in the preparation of polyurethane products such as foams, elastomers, coatings, and sealants. This property is particularly valuable in applications where the reaction mixture needs to remain fluid for a period to fill molds or flow through narrow passages before curing begins.
A United States patent describes that mercury compounds like bis(phenyl mercury) dodecenyl succinate (B1194679) initially retard the polyurethane reaction. Once the reaction commences, they facilitate a rapid cure, leading to a fully cured product in a short time. This delayed action provides a desirable "reaction profile" characterized by an initial induction period followed by a swift curing phase. bdmaee.net The catalyst is typically added at levels of 0.25 to 5 parts by weight based on the organic polyol.
The general mechanism for catalysis by organomercury compounds in polyurethane formation involves the coordination of the mercury center with the isocyanate group (R-N=C=O). This coordination weakens the N=C=O bond, making the carbon atom more susceptible to nucleophilic attack by the hydroxyl group of the polyol. After the urethane (B1682113) linkage is formed, the catalyst is released and can participate in another catalytic cycle. This catalytic action is particularly effective for the reaction between isocyanates and polyols, with less influence on side reactions.
The following table presents data from a patent evaluating the catalytic performance of Bis(phenylmercury) dodecenyl succinate in a polyurethane sealant formulation, demonstrating its delayed-action properties.
Table 1: Evaluation of Bis(phenylmercury) dodecenyl succinate as a Catalyst in Polyurethane Sealant
| Catalyst | Tack-Free Time (hours) | Shore A Hardness (after 7 days) |
|---|---|---|
| Bis(phenylmercury) dodecenyl succinate | 24 | 35 |
| Mercury acetate | >48 | - |
| No catalyst | >48 | - |
Data sourced from a patent evaluation of catalysts in polyurethane sealants.
For many years, organomercury compounds were the catalysts of choice for certain polyurethane applications due to their unique and effective reaction profile. bdmaee.net However, due to the toxicity of mercury derivatives, there has been a significant effort to develop alternative, more environmentally friendly catalysts. newtopchem.comsiliconeoil.com.cn
The primary alternatives to mercury-based catalysts include:
Organotin Compounds: Dibutyltin dilaurate (DBTDL) has been a widely used catalyst but also faces increasing regulatory pressure. researchgate.net
Bismuth and Zinc Carboxylates: Mixtures of bismuth and zinc carboxylates have been identified as successful replacements for mercury-containing catalysts, particularly in urethane elastomers. researchgate.net These catalysts are considered less toxic. researchgate.net
Amine Catalysts: Tertiary amines are a major class of polyurethane catalysts. bdmaee.netpoliuretanos.com.br They can be classified as gelling catalysts, blowing catalysts, or delayed-action catalysts. poliuretanos.com.br Delayed-action amine catalysts are often created by blocking the amine with a carboxylic acid, which dissociates upon heating to release the active catalyst. poliuretanos.com.brgoogle.comgoogle.com
Zirconium and Aluminum Compounds: Zirconium and aluminum chelates have been explored as they can preferentially catalyze the isocyanate-hydroxyl reaction over the isocyanate-water (blowing) reaction. newtopchem.com
Compared to these alternatives, the key advantage of organomercury catalysts like this compound was their highly reliable and desirable delayed-action cure profile, which was difficult to replicate. bdmaee.net However, the significant environmental and health concerns associated with mercury have driven the industry towards the adoption of the alternative systems, despite the challenges in matching the specific performance characteristics of the mercury catalysts. newtopchem.comresearchgate.net
Environmental Processes and Degradation Pathways
Environmental Speciation and Transformation Dynamics
Once introduced into the environment, organomercury compounds like Bis(phenylmercury) dodecenylsuccinate are subject to various transformation processes that determine their mobility, bioavailability, and ultimate fate. tandfonline.com
The biotransformation of phenylmercury (B1218190) compounds is a critical process mediated by microorganisms. Bacteria, in particular, have been identified as key agents in the degradation of these substances. semanticscholar.org Research on phenylmercuric acetate (B1210297) (PMA), a closely related compound, reveals that mercury-resistant bacteria can cleave the carbon-mercury bond. semanticscholar.org
Studies using closed-system analysis with flameless atomic absorption spectrophotometry and vapor phase chromatography have demonstrated that bacterial degradation of PMA yields elemental mercury vapor (Hg⁰) and benzene (B151609) as the primary products. semanticscholar.org This process is a detoxification mechanism for the bacteria, converting the toxic organic mercury into a less toxic, volatile form. semanticscholar.orglibretexts.org The degradation pathway involves the enzymatic reduction of the mercury ion. semanticscholar.org
While the primary biotransformation pathway for phenylmercury appears to be degradation to inorganic mercury, there is evidence that phenylmercury compounds can also be precursors to methylmercury (B97897), a highly toxic and bioaccumulative form. sgs.com The degradation of phenylmercury compounds in the environment can release mercury ions that subsequently undergo methylation by anaerobic bacteria in aquatic sediments. rsc.orgresearchgate.net
Table 1: Documented Biotransformation Products of Phenylmercury Compounds
| Parent Compound | Mediating Organism | Transformation Products | Reference |
|---|---|---|---|
| Phenylmercuric Acetate | Mercury-Resistant Bacteria (e.g., Pseudomonas sp.) | Elemental Mercury (Hg⁰), Benzene | semanticscholar.org |
In aqueous systems, this compound is expected to dissociate, releasing the phenylmercury cation (C₆H₅Hg⁺) and the dodecenylsuccinate anion. The subsequent environmental behavior of the mercury is dictated by the complexation chemistry of the phenylmercury cation.
Like other organomercury cations, phenylmercury is a "soft" acid, meaning it preferentially binds to "soft" donor atoms, particularly sulfur. nih.govbohrium.com In natural waters, dissolved organic matter (DOM), which is rich in sulfur-containing functional groups like thiols (-SH), plays a crucial role in the speciation of mercury. researchgate.netnih.gov The phenylmercury cation will readily form stable complexes with these thiol groups in humic and fulvic acids. nih.gov
This complexation has significant implications:
Solubility and Mobility: Complexation with DOM can enhance the solubility and mobility of phenylmercury in aquatic systems.
Bioavailability: While complexation can reduce immediate bioavailability to some extent, these complexes can still be transported across biological membranes.
Reactivity: The nature of the ligand bound to the mercury atom can influence its susceptibility to degradation, particularly photochemical decomposition. nih.gov
Chloride ions (Cl⁻), which are abundant in marine and brackish waters, can also form complexes with phenylmercury, although thiol complexes are generally more stable. nih.gov The speciation is therefore highly dependent on the local water chemistry, including pH, DOM concentration, and salinity. researchgate.net
Chemical and Photochemical Decomposition Mechanisms
In addition to biological processes, phenylmercury compounds are susceptible to abiotic degradation through chemical and photochemical pathways.
Oxidative degradation can occur through various pathways. In biological systems, the metabolism of phenylmercury compounds involves the hydroxylation of the benzene ring, which forms an unstable metabolite that rapidly decomposes to release inorganic divalent mercury (Hg²⁺). industrialchemicals.gov.au
In the environment, abiotic oxidative processes are often driven by sunlight. The photolysis of dissolved organic matter and other chemical species like nitrate (B79036) in sunlit waters produces highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov Research on methylmercury has shown that these ROS, particularly singlet oxygen, can induce the degradation of the organomercurial. nih.gov It is plausible that a similar mechanism contributes to the degradation of phenylmercury, where the excited state of the molecule reacts with ROS, leading to the cleavage of the C-Hg bond.
Heterogeneous photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade organic pollutants. Studies have shown this to be an effective method for breaking down persistent organic compounds, including organomercury pesticides. nih.govresearchgate.net
Research has been conducted on the degradation of diphenylmercury (B1670734) and monophenylmercury chloride using α-Fe₂O₃ (hematite) as a photocatalyst in aqueous solutions. researchgate.net The general mechanism involves the generation of electron-hole pairs in the semiconductor upon irradiation with light of sufficient energy. These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes can directly oxidize the adsorbed organomercury molecule, while electrons can reduce oxygen to form superoxide (B77818) radicals, which further participate in the degradation process. nih.govresearchgate.net
Table 2: Examples of Photocatalytic Degradation of Related Compounds
| Pollutant | Photocatalyst | Light Source | Key Finding | Reference |
|---|---|---|---|---|
| Diphenylmercury, Monophenylmercury chloride | α-Fe₂O₃ | Not Specified | Demonstrates feasibility of heterogeneous photocatalysis for phenylmercury compounds. | researchgate.net |
| Various Pesticides (Organochlorines, etc.) | TiO₂, ZnO | UV Radiation (306 nm) | Both catalysts significantly enhanced degradation compared to photolysis alone; TiO₂ was more active. | nih.gov |
This technology shows promise for the remediation of water contaminated with phenylmercury compounds, as it can lead to their complete mineralization.
Radical reactions are fundamental to many of the degradation pathways for organomercury compounds. As mentioned, the hydroxyl radical (•OH) is a powerful, non-selective oxidizing agent that can attack the phenylmercury molecule. nih.gov It is produced in sunlit natural waters through the photolysis of nitrate and DOM. nih.gov
The reaction of a hydroxyl radical with the aromatic ring of the phenylmercury compound can initiate a series of reactions leading to hydroxylation and eventual ring-opening and cleavage of the carbon-mercury bond. This process ultimately mineralizes the organic portion of the molecule and releases mercury as an inorganic ion. nih.govresearchgate.net The efficiency of these radical-driven reactions is influenced by the presence of other substances in the water that can act as radical scavengers, such as carbonate and bicarbonate ions.
Decomposition Mechanisms in Applied Systems
The environmental fate of this compound is governed by the chemical and biological transformations of its two primary components: the phenylmercury cation and the dodecenylsuccinate anion. While specific research on the decomposition of the combined molecule in applied systems is limited in publicly available literature, the degradation pathways can be inferred from studies on related organomercury compounds and succinate (B1194679) derivatives. The principal decomposition mechanisms are expected to involve hydrolysis of the ester linkage, and subsequent biotic and abiotic degradation of the resulting phenylmercury and dodecenylsuccinic acid moieties.
The initial and most significant degradation step for this compound in aqueous environments is the hydrolysis of the ester bonds. libretexts.orglibretexts.org This reaction cleaves the molecule into phenylmercuric hydroxide (B78521) and dodecenylsuccinic acid. The rate of this hydrolysis is influenced by pH and temperature. researchgate.net In acidic conditions, the reaction is catalyzed and reversible, whereas in alkaline conditions, it proceeds to completion, forming a salt of the carboxylic acid. libretexts.orglibretexts.org
Following hydrolysis, the resulting phenylmercury cation (C₆H₅Hg⁺) undergoes further degradation through both abiotic and biotic pathways. Abiotic degradation can be driven by photolysis, where sunlight provides the energy to break the carbon-mercury bond, leading to the formation of inorganic mercury (Hg²⁺) and benzene. Phenylmercury compounds are also susceptible to chemical degradation, which can be influenced by the presence of other chemical species in the environment.
Biotic degradation of the phenylmercury moiety is primarily a microbial process. nih.gov Microorganisms in soil and aquatic systems can metabolize phenylmercury compounds. This can lead to the formation of inorganic mercury, which can then be subject to further transformations, including methylation to the more toxic and bioaccumulative methylmercury. researchgate.net
The dodecenylsuccinate portion of the molecule, once liberated through hydrolysis, is also subject to microbial degradation. As a long-chain dicarboxylic acid, it can serve as a carbon source for various microorganisms. mdpi.com The degradation would likely proceed through pathways common for the breakdown of fatty acids and related organic acids, ultimately leading to carbon dioxide and water under aerobic conditions.
| Decomposition Pathway | Description | Primary Degradation Products | Influencing Factors |
| Hydrolysis | Cleavage of the ester linkage in the presence of water. | Phenylmercuric hydroxide, Dodecenylsuccinic acid | pH, Temperature |
| Abiotic Degradation (Phenylmercury) | Non-biological breakdown. | Inorganic mercury (Hg²⁺), Benzene | Sunlight (Photolysis), Chemical environment |
| Biotic Degradation (Phenylmercury) | Microbial metabolism of the phenylmercury cation. | Inorganic mercury (Hg²⁺), potential for Methylmercury formation | Microbial populations, Oxygen availability |
| Biotic Degradation (Dodecenylsuccinate) | Microbial utilization of dodecenylsuccinic acid as a carbon source. | Carbon dioxide, Water | Microbial populations, Nutrient availability |
It is important to note that the rates of these decomposition processes will vary significantly depending on the specific environmental conditions of the applied system, such as temperature, pH, microbial activity, and the presence of other substances.
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopic methods are fundamental in probing the electronic structure and bonding within organomercury molecules.
Ultraviolet-Visible (UV-Vis) spectroscopy, which examines electronic transitions within a molecule, is a key technique for characterizing phenylmercury (B1218190) compounds. acs.org The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy ones. acs.org For phenylmercury carboxylates, the primary electronic transitions of interest involve the phenyl group and the mercury-carboxylate bond.
Quantum chemistry calculations have been employed to estimate the UV-absorption spectra for a series of phenylmercury(II) carboxylates. unibuc.ro These theoretical studies indicate that compounds such as phenylmercury acetate (B1210297), propionate, and other long-chain carboxylates have nearly identical UV spectra. unibuc.ro This similarity suggests that the carboxylate chain length and branching have a negligible effect on the primary UV absorption bands, which are dominated by the C₆H₅Hg⁺ moiety. unibuc.ro Consequently, the rate of photolysis in aqueous environments is expected to be similar across these compounds. unibuc.ro The primary absorption for phenylmercury compounds occurs in the UV region, stemming from the electronic transitions within the benzene (B151609) ring and the carbon-mercury bond.
Table 1: Representative UV-Vis Absorption Data for Phenylmercury Compounds
| Compound Group | Wavelength of Maximum Absorbance (λmax) | Transition Type | Reference |
| Phenylmercury Carboxylates | ~250-265 nm | π → π* (aromatic ring) | unibuc.ro |
Note: The exact λmax can vary slightly depending on the solvent and specific carboxylate group, but theoretical calculations show minimal differences among them. unibuc.ro
Chromatographic and Separation Methodologies
Chromatographic techniques are indispensable for separating complex mixtures and identifying specific mercury species, including the parent compound and its degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for identifying volatile and semi-volatile degradation products of organomercury compounds. While liquid chromatography is often preferred for non-volatile organomercury species, GC is a valuable tool for analyzing the byproducts of their decomposition. oup.com A significant challenge in the GC analysis of some mercury species is the requirement for a derivatization step to convert them into volatile forms suitable for gas-phase separation. sigmaaldrich.com For bis(phenylmercury) dodecenylsuccinate, degradation could potentially yield products like benzene, which are readily analyzable by GC-MS.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the speciation of mercury compounds. acs.org It is particularly effective for separating non-volatile and thermally labile compounds like phenylmercury complexes without the need for derivatization. oup.comsigmaaldrich.com The most powerful approaches couple HPLC with highly sensitive detectors, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS). oup.comacs.org This combination, HPLC-ICP-MS, allows for the effective separation of different mercury species (e.g., inorganic mercury, methylmercury (B97897), phenylmercury) followed by their sensitive and specific detection. acs.org
Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach. acs.org Methods have been developed to separate various mercury species, including phenylmercury, from complex matrices like water and biological samples. metrohm.comwikipedia.org
Table 2: Examples of Liquid Chromatography Methods for Mercury Speciation
| Technique | Stationary Phase | Mobile Phase / Conditions | Detection Limit | Application | Reference |
| HPLC-ICP-MS | C18 Column | Gradient elution with methanol/water containing L-cysteine | Low ng/L range | Speciation in various matrices | oup.comacs.org |
| HPLC-CVAAS | C18-bonded silica (B1680970) modified with DDAB | Vesicular mobile phase of DDAB in acetate buffer | 0.1–0.2 µg/L | Speciation in seawater and urine | wikipedia.org |
| LC-VG-ICP-MS/MS | C8 Reversed Phase | Isocratic elution | 0.2 µg/L | Speciation in whole blood | sigmaaldrich.com |
Electrochemical Characterization of Organomercury Species
Electrochemical techniques, such as polarography and voltammetry, provide valuable information on the reduction and oxidation behavior of organomercury species. pineresearch.comyoutube.com These methods are based on measuring the current that flows through an electrochemical cell as a function of the applied potential. youtube.com
Polarographic studies, which utilize a dropping mercury electrode, have shown that phenylmercuric salts like the acetate and nitrate (B79036) exhibit two distinct reduction waves at negative potentials. oup.comacs.org The first, less negative wave corresponds to a single-electron reduction forming a phenylmercury radical, which can be adsorbed on the mercury electrode surface. oup.com The second, more negative wave involves further reduction. oup.com The half-wave potential of the first wave is pH-dependent, typically ranging from -0.10 V to -0.25 V (vs. SCE), while the second wave is observed between -0.80 V and -1.20 V. oup.com Notably, the specific anion (acetate, chloride, borate) has been found to have no significant effect on these half-wave potentials. oup.com
Cyclic voltammetry (CV) is another powerful technique used to study the electrochemical behavior of these compounds at different working electrodes, such as platinum or glassy carbon. unibuc.ropineresearch.com Studies on related organomercury compounds like ethylmercury have detailed the influence of pH and adsorption phenomena on the voltammetric peaks corresponding to reduction and oxidation processes. unibuc.ro
Table 3: Polarographic Half-Wave Potentials for Phenylmercuric Compounds
| Reduction Wave | Half-Wave Potential (E½) vs. SCE | pH Dependence | Proposed Reaction | Reference |
| First Wave | -0.10 V to -0.25 V | Yes | C₆H₅Hg⁺ + e⁻ → C₆H₅Hg• | oup.comoup.com |
| Second Wave | -0.80 V to -1.20 V | Yes | Further reduction of radical/dimer | oup.com |
Computational and Theoretical Chemistry Approaches
Computational and theoretical chemistry provides deep insights into the molecular structure, bonding, and reactivity of organomercury compounds that complement experimental findings. nih.gov These methods range from quantum chemistry calculations to molecular modeling. acs.org
For phenylmercury carboxylates, quantum chemistry calculations have been instrumental in understanding the nature of the mercury-carboxylate bond, which is best described as an ionic complex rather than a purely covalent molecule. unibuc.ro These theoretical studies have also been used to predict UV-absorption spectra and complexation constants. unibuc.ro Furthermore, calculations of the vertical ionization potential for phenylmercury carboxylates show a systematic downward trend as the carboxylate chain length and branching increase. unibuc.ro
Quantum Chemical Investigations of Electronic Structure and Bonding
Detailed quantum chemical investigations specifically focused on this compound are not extensively documented in publicly available scientific literature. Such studies would theoretically involve the use of computational methods like Density Functional Theory (DFT) or other ab initio techniques to model the molecule's electronic structure.
Hypothetically, these investigations would aim to:
Determine Molecular Orbitals: Calculate the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the molecule's reactivity and electronic transitions.
Analyze Electron Density Distribution: Map the electron density surface to identify regions of high and low electron density. This would reveal the locations of electrophilic and nucleophilic sites, providing insights into potential reaction pathways.
Characterize Chemical Bonds: Analyze the nature of the mercury-carbon and mercury-oxygen bonds. Calculations of bond order, length, and strength would elucidate the stability of these key linkages within the molecule.
A hypothetical data table summarizing the output of such a quantum chemical investigation is presented below. It is important to note that this data is illustrative and not based on actual experimental or computational results for this compound.
| Calculated Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons available for reaction. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic stability and the energy required for electronic excitation. |
| Partial Charge on Hg | +0.8 | Suggests a significant degree of ionic character in the mercury bonds. |
| Partial Charge on O | -0.6 | Indicates a high electron density around the oxygen atoms of the succinate (B1194679) moiety. |
| Hg-C Bond Length | 2.10 Å | Provides the equilibrium distance between the mercury and phenyl carbon atoms. |
| Hg-O Bond Length | 2.05 Å | Provides the equilibrium distance between the mercury and succinate oxygen atoms. |
Modeling of Dissociation and Complexation Equilibrium Constants
Theoretical modeling in this area would involve:
Dissociation in Aqueous Media: Simulating the dissociation of the compound into phenylmercury cations ([C₆H₅Hg]⁺) and the dodecenylsuccinate anion. The equilibrium constant for this process (Kd) would quantify the extent of dissociation.
Complexation with Ligands: Modeling the interaction of the phenylmercury cation with various environmental ligands, such as chloride (Cl⁻), hydroxide (B78521) (OH⁻), or natural organic matter. The formation constants (Kf) for these complexes would determine the speciation of mercury in the environment.
The following table illustrates the types of equilibrium constants that would be determined through such modeling studies. The values are purely for demonstrative purposes.
| Equilibrium Reaction | Equilibrium Constant | Hypothetical Value |
| This compound ⇌ [C₆H₅Hg]⁺ + Dodecenylsuccinate-phenylmercury⁻ | K_d1 | 1.0 x 10⁻⁵ |
| Dodecenylsuccinate-phenylmercury⁻ ⇌ [C₆H₅Hg]⁺ + Dodecenylsuccinate²⁻ | K_d2 | 1.0 x 10⁻⁸ |
| [C₆H₅Hg]⁺ + Cl⁻ ⇌ C₆H₅HgCl | K_f(Cl⁻) | 1.0 x 10⁶ |
| [C₆H₅Hg]⁺ + OH⁻ ⇌ C₆H₅HgOH | K_f(OH⁻) | 1.0 x 10⁹ |
Predictive Simulations of Environmental Reactivity
Predictive simulations are instrumental in forecasting the environmental fate and transport of chemical substances. For this compound, such simulations would provide invaluable data on its persistence, transformation, and mobility. As with the other advanced characterization methods, specific predictive simulation studies for this compound are not found in the surveyed literature.
A comprehensive simulation would typically assess:
Photodegradation: Modeling the breakdown of the molecule upon exposure to sunlight. This would involve calculating the quantum yield of photodegradation and identifying the resulting photoproducts.
Biodegradation: Simulating the metabolic pathways by which microorganisms might break down the dodecenylsuccinate chain and potentially the phenylmercury group.
Sorption to Soil and Sediment: Using quantitative structure-activity relationship (QSAR) models to predict the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This parameter is key to understanding whether the compound will leach into groundwater or remain bound to soil particles.
The table below provides a conceptual overview of the parameters that would be generated from predictive environmental reactivity simulations. These values are hypothetical.
| Environmental Process | Predicted Parameter | Hypothetical Value | Implication |
| Atmospheric Photolysis | Half-life (t₁/₂) | 24 hours | Suggests relatively rapid degradation in the atmosphere. |
| Aerobic Biodegradation | Half-life (t₁/₂) | 150 days | Indicates moderate persistence in aerobic environments. |
| Anaerobic Biodegradation | Half-life (t₁/₂) | 600 days | Suggests high persistence in anaerobic sediments. |
| Soil Sorption | Log Koc | 4.5 | Indicates a high tendency to adsorb to soil and organic matter. |
Historical and Contemporary Applied Research Contexts
Prior Applications in Biocidal and Preservative Formulations
Bis(phenylmercury) dodecenylsuccinate and chemically similar phenylmercuric compounds, such as phenylmercuric acetate (B1210297) (PMA), were utilized as fungicides and preservatives in various industrial and commercial products. A primary application was in water-based paints, where they served to prevent microbial degradation of the paint in its liquid state and to protect the applied coating from fungal and algal growth. These compounds were also incorporated into adhesives and other materials to impart resistance to biological decay.
The effectiveness of these organomercury compounds in material preservation was due to their ability to inhibit the growth of a wide array of microorganisms that could compromise the integrity and appearance of susceptible materials.
Organomercury compounds, including those in the phenylmercury (B1218190) class, were historically valued for their potent and broad-spectrum antimicrobial activity. They were effective against a wide range of fungi and bacteria, making them suitable for use in diverse applications, from agriculture to industrial preservation. europa.eu For instance, phenylmercuric acetate was used to control fungal and bacterial diseases on golf course greens. The broad efficacy of these compounds meant that a single active ingredient could provide comprehensive protection against various microbial threats.
| Application Area | Target Organisms | Purpose of Use |
| Water-Based Paints | Fungi, Bacteria | In-can preservation, Dry film protection |
| Adhesives | Fungi, Bacteria | Prevention of microbial degradation |
| Golf Courses (PMA) | Fungi, Bacteria | Disease control on turf |
| Agriculture (general organomercurials) | Fungi | Seed treatment, Crop protection |
This table provides a summary of the historical applications of phenylmercury compounds, illustrating their broad-spectrum biocidal use.
The biocidal action of organomercury compounds like this compound is primarily attributed to the action of the mercury ion (Hg²⁺). These compounds have a high affinity for sulfhydryl (-SH) groups found in amino acids, particularly cysteine, which are crucial components of many proteins and enzymes.
When the mercury ion binds to these sulfhydryl groups, it can lead to a change in the three-dimensional structure of the protein, a process known as denaturation. This structural alteration inactivates the enzyme or protein, disrupting essential cellular processes. The widespread disruption of enzymatic functions ultimately leads to cell death in the target organism. This non-specific mode of action is a key reason for the broad-spectrum effectiveness of organomercury compounds.
Regulatory Science and Policy Evolution
The use of this compound and other organomercury compounds has been subject to a significant evolution in regulatory oversight, driven by a growing understanding of their environmental persistence and toxicity.
In the United States, pesticides are regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), which requires that all pesticides sold or distributed must be registered with the Environmental Protection Agency (EPA). To be registered, a pesticide must be shown not to cause "unreasonable adverse effects on the environment."
This compound belongs to the aryl mercury class of compounds, which also includes phenylmercuric acetate (PMA). Due to their chemical similarity and shared concerns over their environmental and health risks, the EPA determined that all uses of these aryl mercury compounds should be canceled. The registration for PMA for use in paints was canceled as of August 20, 1991. Other uses of PMA had been canceled in 1990, and the use of mercury on golf courses was discontinued in 1993.
The regulation of organomercury compounds extends beyond national borders, with international agreements and frameworks in place to address the global nature of mercury pollution.
International Frameworks:
The Minamata Convention on Mercury: This global treaty, which entered into force in 2017, aims to protect human health and the environment from the adverse effects of mercury. The convention includes provisions to control the supply and trade of mercury, and to phase out or phase down the use of mercury in various products and processes. The United States is a signatory to the Minamata Convention.
National Frameworks (United States):
Environmental Protection Agency (EPA): The EPA has taken a comprehensive approach to reducing mercury pollution through its National Strategy for Mercury. This strategy focuses on reducing mercury releases, decreasing its use in products and processes, and managing mercury-containing waste.
Toxic Substances Control Act (TSCA): Phenylmercuric acetate is subject to reporting requirements under TSCA, highlighting its status as a regulated toxic substance.
European Union: The EU has established a comprehensive body of legislation covering all aspects of the mercury lifecycle, from primary mining to waste disposal. This includes restrictions on the trade and use of mercury-containing products.
Research Directions for Sustainable Chemical Alternatives
The environmental persistence and toxicity of mercury compounds, including this compound, have necessitated a paradigm shift in chemical research towards the development of sustainable alternatives. This research is broadly focused on two key areas: the creation of mercury-free catalytic systems and the exploration of less hazardous biocidal agents.
Development of Mercury-Free Catalytic Systems
The historical reliance on mercury-based catalysts, such as this compound in polyurethane production, stemmed from their high efficiency. researchgate.netgoogle.com However, the significant environmental and health risks associated with mercury have driven a concerted effort to develop effective and benign alternatives. Research in this area is multifaceted, exploring a range of metal-based and metal-free catalytic systems.
One of the most prominent applications of mercury catalysts was in the hydrochlorination of acetylene to produce vinyl chloride monomer (VCM), a key precursor for PVC. wikipedia.org The thermal stability of mercuric chloride (HgCl2) on a carbon support was crucial for this process. epa.gov However, the inherent toxicity and potential for environmental release have made the development of mercury-free catalysts for this reaction a global priority.
Key Research Thrusts in Mercury-Free Catalysis:
Noble Metal Catalysts: Gold-based catalysts have shown significant promise as replacements for mercury in acetylene hydrochlorination. Their catalytic activity is attributed to their ability to facilitate the addition of HCl to the acetylene triple bond.
Non-Noble Metal Catalysts: Research is also exploring the use of more abundant and less expensive metals, such as copper, tin, and iron, as catalysts for various organic reactions.
Organocatalysis: A growing area of research focuses on the use of small organic molecules as catalysts. These metal-free systems offer the advantage of avoiding heavy metal contamination in products and the environment. For instance, guanidine and phenyl phosphonic acid derivatives have been investigated as catalysts for polyurethane synthesis, showing potential to replace toxic tin and mercury compounds. tandfonline.com
The transition to mercury-free catalysts is not without challenges. Achieving comparable activity, selectivity, and stability to their mercury-containing counterparts remains a key hurdle. However, the environmental and regulatory pressures continue to drive innovation in this critical area of green chemistry.
Novel Approaches to Biocidal Efficacy via Succinate (B1194679) Ester Derivatives
The biocidal properties of organomercury compounds like this compound were instrumental in their use as fungicides and preservatives. researchgate.net As these compounds are phased out, researchers are investigating the potential of the succinate moiety itself as a building block for new, safer biocidal agents.
Succinic acid and its derivatives are naturally occurring and generally exhibit low toxicity. This makes them attractive candidates for developing environmentally benign alternatives to traditional biocides. Research in this area is exploring the antifungal and antimicrobial properties of various succinate esters.
Recent Findings in Succinate Ester Biocidal Research:
| Succinate Derivative | Target Organism(s) | Key Findings |
| Monoesters of succinic acid | Fungi and Bacteria | Demonstrated broad-spectrum antimicrobial activity, with the efficacy dependent on the nature of the substituents on the ester group. |
| Rhein derivatives (structurally related to natural products) | Phytopathogenic fungi | Showed significant in vitro and in vivo antifungal activity against various plant pathogens, with some derivatives exhibiting efficacy comparable to commercial biofungicides. mdpi.com |
| 1,2,4-Oxadiazole derivatives (incorporating a succinate dehydrogenase inhibitor-like scaffold) | Plant pathogenic fungi | Exhibited potent antifungal activity by potentially targeting the succinate dehydrogenase enzyme in the fungal respiratory chain. mdpi.com |
These studies highlight the potential of succinate ester derivatives as a platform for the development of novel fungicides and biocides. By modifying the structure of the succinate ester, researchers can tune the compound's activity against specific microbial targets while minimizing its environmental impact. The focus is on creating molecules that are effective at low concentrations and readily biodegradable.
The journey from the widespread use of this compound to the active development of sustainable alternatives illustrates a broader trend in the chemical industry. The pursuit of efficacy is now intrinsically linked with the principles of green chemistry, prioritizing the design of products and processes that minimize the use and generation of hazardous substances.
Q & A
Q. What are the established synthetic pathways for Bis(phenylmercury) dodecenylsuccinate, and how is the product characterized?
this compound is synthesized via a two-step process:
- Step 1 : Dodecene undergoes an ene reaction with maleic anhydride to form dodecenylsuccinic anhydride .
- Step 2 : The anhydride is derivatized with phenylmercury compounds (e.g., phenylmercury chloride) to yield the final product . Characterization : Use nuclear magnetic resonance (NMR) to confirm the succinate backbone, inductively coupled plasma mass spectrometry (ICP-MS) for mercury quantification, and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What analytical techniques are recommended for detecting phenylmercury species in this compound?
- Ion-pairing chromatography with ICP-MS (IP-CV-ICP-MS) : Separates inorganic Hg, methylmercury, and phenylmercury species while quantifying mercury content .
- Reverse-phase chromatography (RP-ICP-MS) : Effective for detecting dimethylmercury and other organomercurials .
- Validate results using certified reference materials (e.g., methylethylmercury standards) to ensure accuracy .
Q. What historical applications of this compound inform its toxicity profile?
The compound was historically used as a fungicide and pesticide , but its phenylmercury moiety raises concerns about bioaccumulation and neurotoxicity. Studies on phenylmercury acetate (a related compound) show acute exposure effects, including hypotension, tachycardia, and gastrointestinal damage . Mercury residues in agricultural products were documented as early as the 1950s .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported mercury content for this compound across studies?
- Cross-validation : Combine ICP-MS with cold vapor atomic fluorescence spectroscopy (CV-AFS) to address matrix interferences .
- Speciation analysis : Use IP-CV-ICP-MS to differentiate phenylmercury from inorganic mercury, which may explain variability in total Hg measurements .
- Sample preparation : Ensure rigorous digestion protocols (e.g., nitric acid/hydrogen peroxide) to release bound mercury .
Q. What non-mercury alternatives exist for this compound in antifungal applications, and how do their efficacies compare?
- Quaternary ammonium compounds : e.g., benzalkonium chloride, which disrupt microbial cell membranes.
- Copper-based fungicides : e.g., copper arsenate (historical) or modern copper hydroxide formulations .
- Synthetic succinate derivatives : e.g., dodecyl succinate propoxylates, which lack mercury but retain surfactant properties . Methodological note : Compare minimal inhibitory concentrations (MICs) against Fusarium spp. or Aspergillus spp. using broth microdilution assays .
Q. What methodologies are recommended for assessing the environmental persistence of this compound in soil?
- Isotopic tracing : Use enriched Hg isotopes (e.g., ) to track bioavailability and transformation pathways .
- Microcosm studies : Simulate soil conditions to measure degradation rates under varying pH and organic matter content .
- Speciation modeling : Predict phenylmercury partitioning between soil and water using WHAM VII or similar geochemical models .
Q. How do regulatory restrictions on phenylmercury compounds (e.g., EU Entry 62) impact contemporary research on this compound?
- Compliance : Ensure mercury content in research samples remains below 0.01% by weight to adhere to EU restrictions .
- Alternatives testing : Prioritize non-mercury compounds in experimental designs to align with global phase-out trends .
- Ethical approvals : Address mercury handling in institutional biosafety protocols, including waste disposal and exposure monitoring .
Data Contradiction and Research Design
Q. How should researchers address conflicting data on the thermal stability of this compound?
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert (N) and oxidative (air) atmospheres to identify degradation pathways .
- Comparative studies : Cross-reference with structurally analogous compounds (e.g., di-(phenylmercury) octanoate) to contextualize stability trends .
Q. What experimental controls are critical when studying mercury leaching from this compound in aquatic systems?
- Blank controls : Use mercury-free succinate analogs to distinguish leaching from background contamination.
- pH modulation : Test leaching rates at pH 5–9 to account for hydrolytic cleavage of Hg-O bonds .
- Biotic vs. abiotic : Compare sterile and microbial-active systems to assess bioremediation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
